5-(Pyridin-3-yl)pentan-2-amine
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Overview
Description
5-(Pyridin-3-yl)pentan-2-amine is a chemical compound that belongs to the class of amines. It is characterized by a pyridine ring attached to a pentan-2-amine chain. This compound has been studied for its potential therapeutic and toxic effects, as well as its role in drug development and environmental research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yl)pentan-2-amine can be achieved through various methods. One common approach involves the condensation of 1,5-dicarbonyl compounds followed by oxidation . Another method includes the use of Grignard reagents to add to pyridine N-oxides, followed by treatment with acetic anhydride . These reactions typically require specific conditions such as the presence of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-3-yl)pentan-2-amine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes and ketones using oxidizing agents like PhI(OAc)2 and TEMPO.
Reduction: Reduction of nitro groups to amines using catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions involving halides and other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: PhI(OAc)2, TEMPO
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas
Catalysts: Copper, nickel, and other transition metals
Major Products Formed
Aldehydes and Ketones: Formed through oxidation reactions
Amines: Formed through reduction reactions
Substituted Pyridines: Formed through nucleophilic substitution reactions
Scientific Research Applications
5-(Pyridin-3-yl)pentan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential therapeutic effects and interactions with biological targets.
Medicine: Investigated for its role in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 5-(Pyridin-3-yl)pentan-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may enhance the inhibitory potential of neurotransmitters by modulating GABA-A receptors . Additionally, it can participate in oxidation reactions, converting amines to carbonyl compounds through the action of hypervalent iodine and TEMPO .
Comparison with Similar Compounds
Similar Compounds
5-(Pyridin-3-yl)pentan-2-one: A related compound with a ketone functional group instead of an amine.
3-(Pyridin-3-yl)propan-1-amine: A shorter chain analogue with similar structural features.
Uniqueness
5-(Pyridin-3-yl)pentan-2-amine is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. Its versatility in synthetic applications and potential therapeutic effects make it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
5-pyridin-3-ylpentan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-9(11)4-2-5-10-6-3-7-12-8-10/h3,6-9H,2,4-5,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWVJTJAALVOQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC1=CN=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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